5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione

Vue d'ensemble

Description

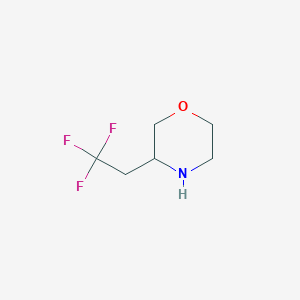

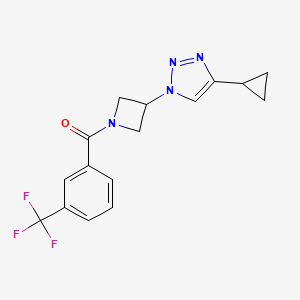

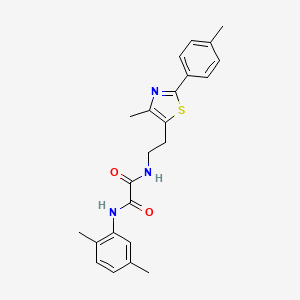

5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione, also known as 4-AB-3-MD, is a unique thiazolane-based molecule that has been used in a variety of scientific research applications. It has an aromatic amine group, an aromatic ring, and a thiazolane ring, making it an interesting molecule to study.

Applications De Recherche Scientifique

Overview

The compound 5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione is a derivative within the class of thiazolidinediones, which has been explored for various scientific research applications. This exploration includes its utility in medicinal chemistry, organic synthesis, and potential therapeutic applications.

Medicinal Chemistry and Drug Discovery

Hydantoin derivatives, including thiazolidinedione motifs, have been extensively studied for their diverse biological and pharmacological activities in therapeutic and agrochemical applications. These compounds are significant for the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoin using the Bucherer-Bergs reaction is noted for its efficiency in the preparation of new organic compounds as potential therapeutics (Shaikh et al., 2023).

Rhodanine and thiazolidinedione moieties have been associated with numerous biological activities, offering insights into the synthesis and occurrence in compound libraries through high-throughput screening (HTS) and virtual high-throughput screening (VHTS). However, the biological activity of compounds possessing a rhodanine moiety should be critically considered due to lack of selectivity and optimization challenges (Tomašič & Mašič, 2012).

Pharmacological Activities

Thiazolidinediones (TZDs) have been recognized for their anti-cancer and metabolic effects, beyond their established use in treating metabolic syndrome and type 2 diabetes. The anti-cancer effects of TZDs neither correlate well with their ability to activate PPARγ receptor nor are affected by the presence of PPARγ receptor antagonists, suggesting their action as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is aberrantly regulated in various cancers (Mughal et al., 2015).

Synthetic and Green Chemistry

The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues, including 1,3-thiazolidine-2,4-diones, has been explored from the mid-nineteenth century to the present day, demonstrating the importance of these nuclei in medicinal chemistry. Advanced synthesis methodologies, including green chemistry, have been developed for obtaining these functional groups, indicating a promising future in the area of medicinal chemistry with potential activities against different diseases (Santos et al., 2018).

Propriétés

IUPAC Name |

5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRZYTLQKBPRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)

![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)